![molecular formula C12H9FN4O B1384533 1-(4-氟苯基)-6-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 1094377-62-4](/img/structure/B1384533.png)
1-(4-氟苯基)-6-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮
描述
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吡唑并[3,4-d]嘧啶衍生物已被报道具有抗菌特性。 合成新的吡唑衍生物已显示出在创造具有显著抗菌活性的化合物方面具有潜力 .
抗肿瘤和抗白血病活性
这些衍生物还被发现具有抗肿瘤和抗白血病活性。 这些化合物的结构修饰可以导致针对癌细胞的新治疗剂的开发 .
腺苷受体拮抗
一些吡唑并[3,4-d]嘧啶衍生物是高度有效且选择性的,针对人A3、A2A和A2B腺苷受体的拮抗剂。 这表明它们在治疗与这些受体相关的疾病方面具有潜在用途 .
对癌细胞系的细胞毒活性
该类中的一些新型化合物已显示出对各种癌细胞系(如MCF-7和HCT-116)的优异细胞毒活性,表明它们作为抗癌治疗剂的潜力 .
抗结核活性
作用机制
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and growth .
Biochemical Pathways
The inhibition of CDK2 by 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the replication of cancer cells and potentially leading to their death .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The result of the action of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is the inhibition of cell division and growth . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .
生化分析
Biochemical Properties
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase pathways . Additionally, the compound has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells . It also affects cell signaling pathways by modulating the activity of key proteins involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a crucial regulator of the cell cycle . Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been studied extensively in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and continues to induce apoptosis in cancer cells even after prolonged exposure . These findings suggest that the compound has potential for sustained therapeutic effects in vivo .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . It undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine . The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can influence the compound’s intracellular concentration and distribution, affecting its therapeutic effects . Additionally, the compound has been shown to accumulate in tumor tissues, enhancing its antitumor activity .
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells . It has been shown to target specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and cell cycle regulation .
属性
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVBCYEUPANLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)
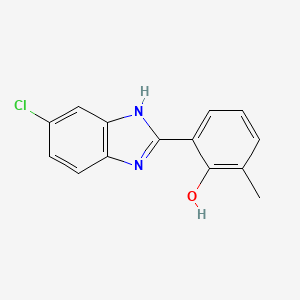
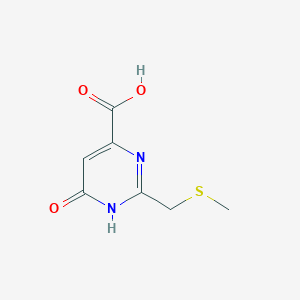
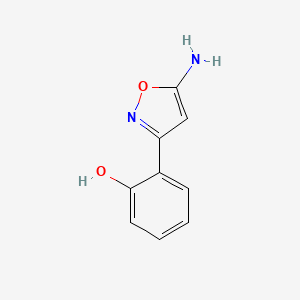
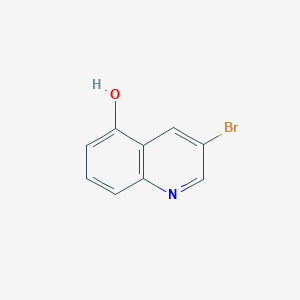
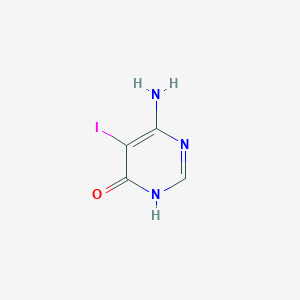
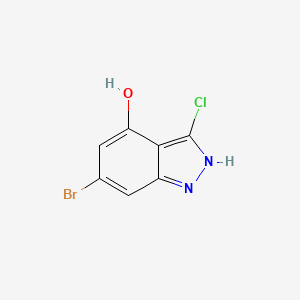
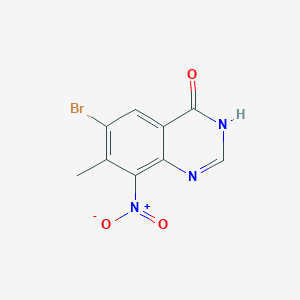
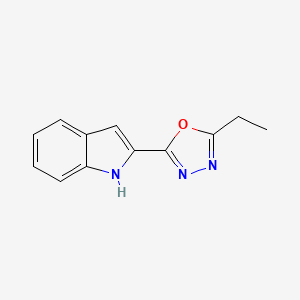
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)
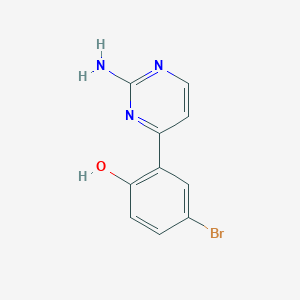
![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)

